molecular formula C18H18N6O2S B12025407 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 618426-84-9

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Katalognummer: B12025407
CAS-Nummer: 618426-84-9
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: FFJZDASIQSFGGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a complex organic compound that features a triazole ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: This step may involve nucleophilic substitution reactions or cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Coupling with Benzamide: The final step involves the coupling of the triazole-pyridine intermediate with benzamide using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyridine, and benzamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **4-(((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzoic acid
  • **4-(((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzylamine

Uniqueness

4-((((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

618426-84-9

Molekularformel

C18H18N6O2S

Molekulargewicht

382.4 g/mol

IUPAC-Name

4-[[2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O2S/c1-2-24-17(13-7-9-20-10-8-13)22-23-18(24)27-11-15(25)21-14-5-3-12(4-6-14)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25)

InChI-Schlüssel

FFJZDASIQSFGGM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.